Species-Selectivity: >1,000-Fold Discrimination Between Plasmodium and Human DHODH
6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile demonstrates pronounced species-selectivity: an IC50 of 100 nM against recombinant Plasmodium falciparum DHODH versus >100,000 nM (>100 µM) against the human ortholog, representing a selectivity ratio exceeding 1,000-fold [1]. In contrast, the classical DHODH inhibitor brequinar (DUP785) potently inhibits human DHODH with an IC50 of 5.2 nM and lacks the species discrimination required for antimalarial applications . The benchmark antimalarial DHODH inhibitor DSM265 (Compound 10 in the same patent) achieves an even higher selectivity profile with a PfDHODH IC50 of approximately 30 nM and negligible human DHODH inhibition [2]. This positions the target compound as a moderately potent but highly selective chemical probe occupying a distinct potency-selectivity niche relative to both the ultra-potent DSM265 and the non-selective brequinar.
| Evidence Dimension | In vitro enzymatic IC50 against recombinant PfDHODH and human DHODH |
|---|---|
| Target Compound Data | PfDHODH IC50 = 100 nM; Human DHODH IC50 > 100,000 nM; Selectivity ratio > 1,000-fold (pH 8.0) |
| Comparator Or Baseline | Brequinar: Human DHODH IC50 = 5.2 nM (non-selective for parasite vs. host). DSM265: PfDHODH IC50 ≈ 30 nM, human DHODH IC50 > 100,000 nM (selectivity > 3,300-fold). |
| Quantified Difference | Target compound is >19,000-fold less potent against human DHODH than brequinar, enabling antimalarial applications. Selectivity window is approximately 3-fold narrower than DSM265 but remains >1,000-fold. |
| Conditions | PfDHODH and human DHODH recombinant enzyme inhibition assays using dihydroorotate as substrate with DCIP chromogen reduction; Baldwin et al. (2002) method; pH 8.0. Data sourced from BindingDB BDBM50365241 (target) and published vendor/product literature (brequinar, DSM265). |
Why This Matters
Species-selectivity is the critical gatekeeper for antimalarial DHODH inhibitor development; >1,000-fold selectivity ensures that pyrimidine biosynthesis in human host cells remains uncompromised at antiparasitic concentrations, directly reducing the risk of on-target human toxicity.
- [1] BindingDB Entry BDBM50365241 (CHEMBL1956269). PfDHODH IC50 = 100 nM, pH 8.0; Human DHODH IC50 > 1.00E+5 nM. US9238653, Table 5, Compound 51. View Source
- [2] BindingDB Entry BDBM50365230 (CHEMBL1956285 / DSM265). PfDHODH IC50 = 30 nM, pH 8.0. US9238653, Table 5, Compound 10. View Source
